

# Benchmarking Neladenoson Dalanate Against Standard Heart Failure Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Neladenoson dalanate |           |
| Cat. No.:            | B609520              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug **Neladenoson dalanate** with established standard-of-care therapies for heart failure (HF), including treatments for both Heart Failure with reduced Ejection Fraction (HFrEF) and Heart Failure with Preserved Ejection Fraction (HFpEF). The performance of **Neladenoson dalanate** is evaluated based on available clinical trial data, which is presented alongside data from landmark trials of current guideline-directed medical therapies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the cardiovascular field.

### **Overview of Neladenoson Dalanate**

**Neladenoson dalanate** is a partial adenosine A1-receptor agonist. Preclinical studies suggested that its mechanism of action could offer therapeutic benefits in heart failure by improving mitochondrial function and enhancing sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, with minimal impact on heart rate and blood pressure[1]. However, its clinical development program, which included the PANTHEON trial for HFrEF and the PANACHE trial for HFpEF, did not demonstrate the anticipated efficacy.

### **Comparative Efficacy and Safety Data**



The following tables summarize the quantitative data from the key clinical trials of **Neladenoson dalanate** and standard heart failure therapies.

### **Heart Failure with Reduced Ejection Fraction (HFrEF)**

Table 1: Comparison of **Neladenoson Dalanate** (PANTHEON Trial) with Standard HFrEF Therapies



| Therapy Class                                              | Drug(s)                  | Key Clinical<br>Trial(s) | Primary<br>Efficacy<br>Endpoint(s) &<br>Results                                                                                      | Key Safety<br>Findings                                                                                   |
|------------------------------------------------------------|--------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Partial<br>Adenosine A1-<br>Receptor Agonist               | Neladenoson<br>dalanate  | PANTHEON                 | Change in NT- proBNP and LVEF at 20 weeks: No significant dose- dependent effect observed.[2]                                        | Dose-dependent increase in creatinine and cystatin C; dose-dependent decrease in eGFR and heart rate.[2] |
| Angiotensin<br>Receptor-<br>Neprilysin<br>Inhibitor (ARNI) | Sacubitril/Valsart<br>an | PARADIGM-HF              | Composite of CV death or HF hospitalization: 21.8% in the sacubitril/valsarta n group vs. 26.5% in the enalapril group (HR 0.80).[3] | Higher incidence of symptomatic hypotension compared to enalapril.                                       |
| Sodium-Glucose<br>Cotransporter-2<br>(SGLT2) Inhibitor     | Dapagliflozin            | DAPA-HF                  | Composite of worsening HF or CV death: 16.3% in the dapagliflozin group vs. 21.2% in the placebo group (HR 0.74). [4][5]             | Low risk of hypoglycemia. Genital infections were more common.                                           |
| Angiotensin-<br>Converting<br>Enzyme (ACE)<br>Inhibitor    | Enalapril                | CONSENSUS,<br>SOLVD      | CONSENSUS (All-cause mortality at 6 months): 26% in the enalapril                                                                    | Hypotension,<br>cough,<br>hyperkalemia,<br>and renal<br>dysfunction.                                     |



|                                                      |                               |                       | group vs. 44% in the placebo group.[6][7] SOLVD (Allcause mortality): 35.2% in the enalapril group vs. 39.7% in the placebo group.[8]                                                                                                                 |                                                            |
|------------------------------------------------------|-------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Beta-Blocker                                         | Metoprolol<br>Succinate       | MERIT-HF              | All-cause mortality: 7.2% in the metoprolol group vs. 11.0% in the placebo group (RR 0.66). [9][10]                                                                                                                                                   | Bradycardia,<br>hypotension,<br>fatigue.                   |
| Mineralocorticoid<br>Receptor<br>Antagonist<br>(MRA) | Spironolactone,<br>Eplerenone | RALES,<br>EMPHASIS-HF | RALES (All-cause mortality): 35% in the spironolactone group vs. 46% in the placebo group (RR 0.70). [11] EMPHASIS-HF (Composite of CV death or HF hospitalization): 18.3% in the eplerenone group vs. 25.9% in the placebo group (HR 0.63). [12][13] | Hyperkalemia,<br>gynecomastia<br>(with<br>spironolactone). |



### **Heart Failure with Preserved Ejection Fraction (HFpEF)**

Table 2: Comparison of **Neladenoson Dalanate** (PANACHE Trial) with Standard HFpEF Therapies



| Therapy Class                                          | Drug(s)                      | Key Clinical<br>Trial(s)                   | Primary<br>Efficacy<br>Endpoint(s) &<br>Results                                                                                                                                                                           | Key Safety<br>Findings                                                            |
|--------------------------------------------------------|------------------------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Partial<br>Adenosine A1-<br>Receptor Agonist           | Neladenoson<br>dalanate      | PANACHE                                    | Change in 6-minute walk test distance at 20 weeks: No significant doseresponse relationship detected. Mean change from baseline ranged from 13.0m to 29.4m across different doses, compared to 0.2m for placebo. [3][14]  | Serious adverse<br>events were<br>similar to<br>placebo.[3][14]                   |
| Sodium-Glucose<br>Cotransporter-2<br>(SGLT2) Inhibitor | Empagliflozin, Dapagliflozin | EMPEROR-<br>Preserved,<br>PRESERVED-<br>HF | EMPEROR-Preserved (Composite of CV death or HF hospitalization): 13.8% in the empagliflozin group vs. 17.1% in the placebo group (HR 0.79). PRESERVED-HF (Change in KCCQ Clinical Summary Score at 12 weeks): Significant | Generally well-tolerated. Increased risk of genital and urinary tract infections. |



|           |                                           | improvement<br>with<br>dapagliflozin.                                                                                                                                                                                   |  |
|-----------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Diuretics | Loop diuretics<br>(e.g., -<br>furosemide) | for symptom relief (congestion). Efficacy is based on clinical experience and physiological principles rather than large-scale mortality/morbidit y trials.[7]  Electrolyte imbalances, dehydration, renal dysfunction. |  |

### Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of Neladenoson Dalanate



Click to download full resolution via product page



Caption: Proposed signaling pathway of Neladenoson.

## **Experimental Workflow of the PANTHEON and PANACHE Trials**



Click to download full resolution via product page

Caption: Workflow of the PANTHEON and PANACHE clinical trials.



# **Experimental Protocols PANTHEON Trial (HFrEF)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb trial.[1]
- Patient Population: 462 patients with chronic HFrEF (LVEF ≤ 40%), NYHA class II-IV symptoms, and elevated NT-proBNP levels.[1][15]
- Intervention: Patients were randomized to receive once-daily oral doses of **Neladenoson dalanate** (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo, in addition to standard HFrEF therapy.[15]
- Primary Endpoints: Change from baseline to 20 weeks in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF) as measured by echocardiography.[1]
- Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T, and a composite of cardiovascular death, HF hospitalization, or urgent HF visits.[2]
- Statistical Analysis: A multiple comparison procedure and modeling approach was used to assess the dose-response relationship for the primary endpoints.

### **PANACHE Trial (HFpEF)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb trial.[11]
- Patient Population: 305 patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III symptoms, elevated NT-proBNP levels, and evidence of diastolic dysfunction or structural heart disease.[3][12]
- Intervention: Patients were randomized to receive once-daily oral doses of Neladenoson dalanate (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo.[3]
- Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.



- Secondary Endpoints: Included changes in physical activity, NT-proBNP levels, highsensitivity troponin T, and the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score.[15]
- Statistical Analysis: A multiple comparison procedure with various modeling techniques was used to evaluate the dose-response relationship for the primary endpoint.[3]

### Conclusion

**Neladenoson dalanate**, a partial adenosine A1-receptor agonist, was investigated as a novel therapeutic agent for both HFrEF and HFpEF. Preclinical data were promising; however, the Phase IIb PANTHEON and PANACHE trials failed to demonstrate a significant dose-dependent improvement in the primary efficacy endpoints for either condition.[2][3] In the PANTHEON trial, Neladenoson was also associated with a dose-dependent decline in renal function.[2]

In contrast, standard heart failure therapies, particularly for HFrEF, have a robust evidence base from large-scale clinical trials demonstrating significant reductions in mortality and morbidity. For HFpEF, while treatment options have historically been limited, SGLT2 inhibitors have recently emerged as a promising therapy. This comparative guide highlights the challenges of translating preclinical findings into clinical efficacy and underscores the high bar for new therapies to improve upon the established benefits of current standard-of-care treatments for heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy of sacubitril/valsartan vs. enalapril at lower than target doses in heart failure with reduced ejection fraction: the PARADIGM-HF trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARADIGM-HF Sacubitril/valsartan vs enalapril in HFrEF (short) NERDCAT [nerdcat.org]



- 4. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction American College of Cardiology [acc.org]
- 6. CONSENSUS Enalapril in severe HF NERDCAT [nerdcat.org]
- 7. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure American College of Cardiology [acc.org]
- 10. MERIT-HF mortality and morbidity data PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Aldactone Evaluation Study American College of Cardiology [acc.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Eplerenone in patients with systolic heart failure and mild symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [Benchmarking Neladenoson Dalanate Against Standard Heart Failure Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609520#benchmarking-neladenoson-dalanate-against-standard-heart-failure-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com